1-(2-Cyclopentylethyl)piperazine
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Overview
Description
1-(2-Cyclopentylethyl)piperazine is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities. This particular compound features a cyclopentyl group attached to the ethyl side chain, which is connected to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopentylethyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For instance, the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine, or the one-step intermolecular cyclization using ethylenediamine and mono- or diethanolamine, are preferred methods due to their high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclopentylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
1-(2-Cyclopentylethyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Cyclopentylethyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine compounds are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain parasites, making it effective as an anthelmintic agent .
Comparison with Similar Compounds
Piperazine: The simplest member of the piperazine family, used as an anthelmintic agent.
1-(2-Cyclohexylethyl)piperazine: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group.
1-(2-Phenylethyl)piperazine: Contains a phenyl group, offering different pharmacological properties.
Uniqueness: 1-(2-Cyclopentylethyl)piperazine is unique due to its specific cyclopentyl group, which may confer distinct biological activities and pharmacokinetic properties compared to other piperazine derivatives. This structural variation can influence its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C11H22N2 |
---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1-(2-cyclopentylethyl)piperazine |
InChI |
InChI=1S/C11H22N2/c1-2-4-11(3-1)5-8-13-9-6-12-7-10-13/h11-12H,1-10H2 |
InChI Key |
XJXXCICWDXUQFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCN2CCNCC2 |
Origin of Product |
United States |
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